![molecular formula C19H15FN2O5 B12635379 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B12635379.png)
5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(4-fluorofenil)-3-(2-hidroxifenil)-4,6-dioxooctahidropirrolo[3,4-c]pirrol-1-carboxílico es un compuesto orgánico complejo con una estructura única que incluye grupos fluorofenilo e hidroxifenilo. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y su papel como bloque de construcción en la síntesis orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-(4-fluorofenil)-3-(2-hidroxifenil)-4,6-dioxooctahidropirrolo[3,4-c]pirrol-1-carboxílico típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo Pirrol: El paso inicial implica la formación del anillo pirrol a través de una reacción de ciclización. Esto se puede lograr haciendo reaccionar una dicetona adecuada con una amina en condiciones ácidas.
Introducción del Grupo Fluorofenilo: El grupo fluorofenilo se puede introducir mediante una reacción de acilación de Friedel-Crafts, donde un derivado de fluorobenceno reacciona con un cloruro de acilo en presencia de un catalizador de ácido de Lewis.
Adición del Grupo Hidroxifenilo: El grupo hidroxifenilo se agrega típicamente a través de una reacción de sustitución aromática nucleofílica, donde un derivado de fenol reacciona con un grupo saliente adecuado en el anillo pirrol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento de catalizadores y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxifenilo, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 5-(4-fluorofenil)-3-(2-hidroxifenil)-4,6-dioxooctahidropirrolo[3,4-c]pirrol-1-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Investigado como un posible compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(4-fluorofenil)-3-(2-hidroxifenil)-4,6-dioxooctahidropirrolo[3,4-c]pirrol-1-carboxílico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas involucradas en varias vías biológicas. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a la modulación de su actividad y las respuestas biológicas subsiguientes.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5-(4-clorofenil)-3-(2-hidroxifenil)-4,6-dioxooctahidropirrolo[3,4-c]pirrol-1-carboxílico: Estructura similar pero con un átomo de cloro en lugar de flúor.
Ácido 5-(4-metilfenil)-3-(2-hidroxifenil)-4,6-dioxooctahidropirrolo[3,4-c]pirrol-1-carboxílico: Estructura similar pero con un grupo metilo en lugar de flúor.
Unicidad
La presencia del grupo fluorofenilo en el ácido 5-(4-fluorofenil)-3-(2-hidroxifenil)-4,6-dioxooctahidropirrolo[3,4-c]pirrol-1-carboxílico imparte propiedades únicas, como una mayor lipofilia y un potencial para interacciones específicas con objetivos biológicos. Esto lo hace diferente de sus análogos y potencialmente más efectivo en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C19H15FN2O5 |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-1-(2-hydroxyphenyl)-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C19H15FN2O5/c20-9-5-7-10(8-6-9)22-17(24)13-14(18(22)25)16(19(26)27)21-15(13)11-3-1-2-4-12(11)23/h1-8,13-16,21,23H,(H,26,27) |
Clave InChI |
NRVUKFSIEGMACV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C3C(C(N2)C(=O)O)C(=O)N(C3=O)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


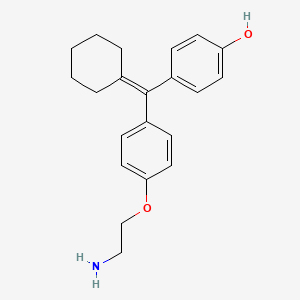
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)
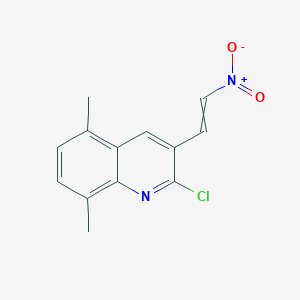
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)

![Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-](/img/structure/B12635336.png)
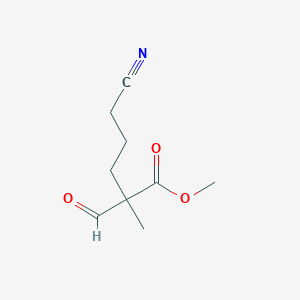
![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
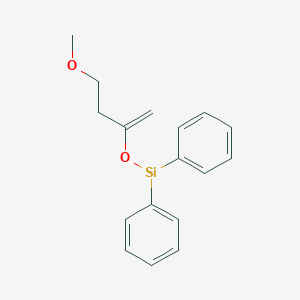
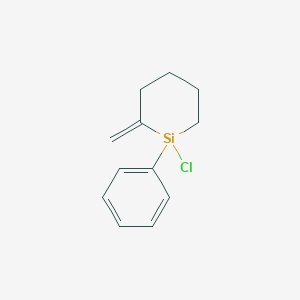
![5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol](/img/structure/B12635360.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
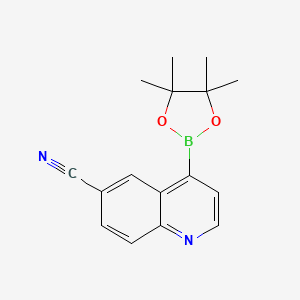
![1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12635371.png)
